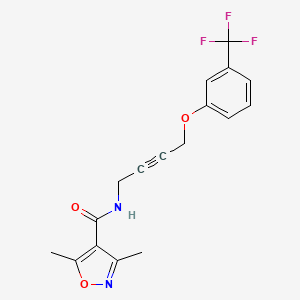

![molecular formula C19H21ClN4O B2356889 3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900297-47-4](/img/structure/B2356889.png)

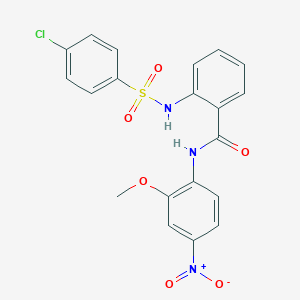

3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . The InChI representation of the molecule is InChI=1S/C14H12ClN3O/c1-8-7-12 (19)18-14 (16-8)13 (9 (2)17-18)10-5-3-4-6-11 (10)15/h3-7,17H,1-2H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 356.85 g/mol. Other computed properties include a topological polar surface area of 44.7 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Biological Activities

- Compounds similar to 3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their insecticidal and antibacterial potential, demonstrating significant activity against certain insects and microorganisms (Deohate & Palaspagar, 2020).

- These compounds have also been studied for their potential as antimicrobial and anticancer agents, with some showing higher activity than standard reference drugs (Hafez, El-Gazzar & Al-Hussain, 2016).

Inhibitory Properties

- A related compound, 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has shown potent inhibition of mycobacterial ATP synthase, indicating potential for treating Mycobacterium tuberculosis (Sutherland et al., 2022).

Synthesis Methods

- Ultrasound irradiation has been utilized in synthesizing substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting an efficient approach for creating such compounds (Kaping, Helissey & Vishwakarma, 2020).

Antagonist Activities

- Similar pyrazolo[1,5-a]pyrimidine compounds have been synthesized as potent serotonin 5-HT6 receptor antagonists, demonstrating significant antagonist activity (Ivachtchenko et al., 2011).

Anticancer Activities

- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown notable antitumor activity, especially against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The downstream effects of this action include a reduction in tumor growth and proliferation .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Properties

IUPAC Name |

3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-14-6-5-9-25-14)24-19(22-12)18(13(2)23-24)15-7-3-4-8-16(15)20/h3-4,7-8,10,14,21H,5-6,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVCMDNGVOHEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

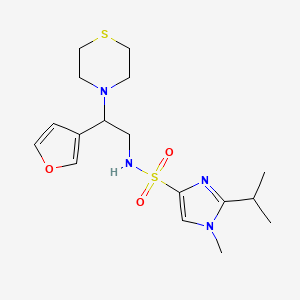

![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)

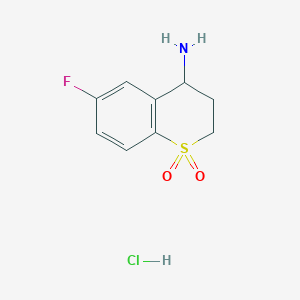

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)

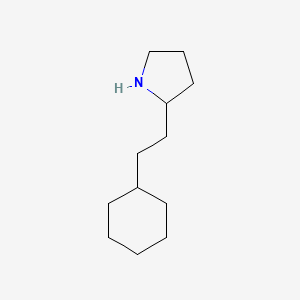

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)

![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2356824.png)

![Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate](/img/structure/B2356825.png)